molecular formula C16H28Cl2N2O B1388931 1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine dihydrochloride CAS No. 1185300-15-5

1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine dihydrochloride

Cat. No.: B1388931
CAS No.: 1185300-15-5
M. Wt: 335.3 g/mol
InChI Key: LEGWHYXHDQFHTD-UHFFFAOYSA-N
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Description

1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine dihydrochloride is a biochemical compound with the molecular formula C16H26N2O•2HCl and a molecular weight of 335.31. It is primarily used in proteomics research .

Preparation Methods

The synthesis of 1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine dihydrochloride involves the reaction of 2-(2-Isopropyl-5-methyl-phenoxy)ethyl chloride with piperazine in the presence of a suitable base. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or chromatography .

Chemical Reactions Analysis

1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine dihydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a biochemical tool in proteomics research to study protein interactions and functions. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents .

Mechanism of Action

The mechanism of action of 1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets, making it valuable for specific research applications.

Properties

IUPAC Name

1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O.2ClH/c1-13(2)15-5-4-14(3)12-16(15)19-11-10-18-8-6-17-7-9-18;;/h4-5,12-13,17H,6-11H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGWHYXHDQFHTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCN2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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